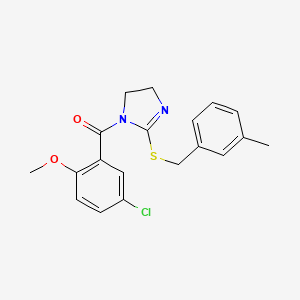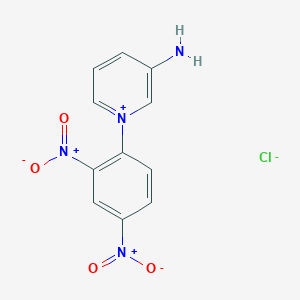![molecular formula C19H20F3NO4 B2532914 2,2-Dimethyl-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-dioxane-4,6-dione CAS No. 2060750-10-7](/img/structure/B2532914.png)
2,2-Dimethyl-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2,2-Dimethyl-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-dioxane-4,6-dione is a structurally complex molecule that is part of a broader class of organic compounds featuring a 1,3-dioxane ring. This class of compounds has been the subject of various studies due to their interesting chemical properties and potential applications in organic synthesis and materials science.
Synthesis Analysis
The synthesis of related 1,3-dioxane derivatives has been reported in the literature. For instance, the synthesis of 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione was achieved by reacting 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-methoxybenzaldehyde in ethanol . Another example is the synthesis of methyl 2-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,3,3-trifluoropropionate, which was obtained by condensation of 5,5-dimethylcyclohexane-1,3-dione with methyl trifluoropyruvate . These methods typically involve condensation reactions and can be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray diffraction studies have been conducted on similar 1,3-dioxane derivatives to determine their molecular structures. For example, the crystal structure of 2,2-dimethyl-5-[(2-methylhydrazinyl)methylidene-1,3-dioxan-4,6-dione was determined, revealing that it crystallizes in the monoclinic system with specific unit cell parameters . Similarly, the structure of 2,2-dimethyl-5-(5-methyl-2-furfurylidene)-1,3-dioxane-4,6-dione was analyzed, showing that the crystal contains two symmetrically independent molecules in the x-cis conformation . These studies provide insights into the conformational preferences and stabilization factors, such as hydrogen bonding and conjugation, which are likely relevant to the compound of interest.
Chemical Reactions Analysis
The reactivity of 1,3-dioxane derivatives has been explored through various chemical reactions. Selective hydrogenation of the exocyclic double bond of 2,2-dimethyl-5-(5-R-furfurylidene)-1,3-dioxane-4,6-diones was achieved using sodium borohydride in alcohol, leading to hydrogenated products . Additionally, 5-Acetoacetyl-2,2-dimethyl-1,3-dioxane-4,6-dione was shown to react with amines to form derivatives that could be further transformed into pyridinediones . These reactions demonstrate the versatility of the 1,3-dioxane ring as a scaffold for chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxane derivatives are influenced by their molecular structures. The crystal structure of 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione revealed a distorted envelope conformation of the 1,3-dioxane ring and the presence of weak intermolecular hydrogen bonds . These structural features can affect the compound's melting point, solubility, and stability. The presence of substituents, such as the trifluoromethyl group, can further impact these properties by introducing steric and electronic effects.
科学的研究の応用
Cycloaddition and Cyclocondensation Applications
The study by Sokolov and Aksinenko (2014) on the synthesis of methyl 2-(4,4-dimethyl-2,6-dioxocyclohexylidene)3,3,3-trifluoropropionate showcases the interest in cycloaddition and cyclocondensation reactions involving similar dioxane-dione structures. These reactions are fundamental in creating complex molecules with potential applications in material science and pharmaceuticals Sokolov & Aksinenko, 2014.
Structural and Electronic Properties
Dey et al. (2015) focused on the synthesis and structural characterization of 5-arylidene derivatives of Meldrum’s acid, revealing the importance of such compounds in understanding the interplay of molecular geometry, intermolecular interactions, and electronic properties. Their research contributes to the fields of crystal engineering and molecular electronics, where the precise control over molecular arrangement and electronic characteristics is crucial Dey et al., 2015.
Supramolecular Chemistry
The work by Low et al. (2002) on supramolecular structures of dimethyl-dioxane-dione derivatives emphasizes the role of weak intermolecular forces in creating complex molecular assemblies. Such studies are foundational for developing new materials with specific functions, including molecular recognition, catalysis, and self-assembly processes Low et al., 2002.
Synthetic Usefulness as Precursors
Sevenard et al. (2017) demonstrated the synthetic utility of dimethyl-dioxane-dione derivatives as precursors for (trifluoroacetyl)ketene in hetero-Diels-Alder reactions and nucleophilic additions. This research highlights the importance of such compounds in synthetic organic chemistry, providing pathways to a broad range of functionalized molecules Sevenard et al., 2017.
特性
IUPAC Name |
2,2-dimethyl-5-[[4-[4-(trifluoromethyl)piperidin-1-yl]phenyl]methylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO4/c1-18(2)26-16(24)15(17(25)27-18)11-12-3-5-14(6-4-12)23-9-7-13(8-10-23)19(20,21)22/h3-6,11,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRBAKLBJOYIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)N3CCC(CC3)C(F)(F)F)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2532832.png)
![(1R,2R,4R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2532833.png)
![2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide](/img/structure/B2532835.png)
![4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2532837.png)

![1-(4-chlorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2532839.png)

![Methyl 2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetate](/img/structure/B2532841.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2532842.png)
![N-allyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2532845.png)
![3-[(Chlorosulfonyl)(methyl)amino]butanenitrile](/img/structure/B2532849.png)
![2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2532850.png)
